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  • Product: 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-
  • CAS: 1207609-53-7

Core Science & Biosynthesis

Foundational

Computational Modeling of 3-Chloro-6-fluoro-2-pyridinecarbonitrile: A Comprehensive Technical Guide

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary The compound 3-chloro-6-fluoro-2-pyridinecarbonitrile (CAS: 1207609-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

The compound 3-chloro-6-fluoro-2-pyridinecarbonitrile (CAS: 1207609-53-7) is a highly specialized, trifunctionalized heterocyclic building block[1]. Featuring a precise arrangement of a chlorine atom at the 3-position, a fluorine atom at the 6-position, and a nitrile (cyano) group at the 2-position, this scaffold offers distinct, site-selective reactivity[1]. In modern drug discovery, halogenated pyridinecarbonitriles are frequently explored as potent kinase inhibitors (e.g., PKCθ inhibitors) and modulators of G-protein coupled receptors (GPCRs)[2].

Understanding the stereoelectronic behavior of this molecule through computational modeling is not merely an academic exercise; it is a prerequisite for rational drug design. This whitepaper provides a field-proven, causality-driven framework for the computational profiling of 3-chloro-6-fluoro-2-pyridinecarbonitrile, spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

Before a molecule can be docked into a biological target, its ground-state geometry and electronic distribution must be rigorously defined. The highly electronegative substituents (F, Cl, CN) on the pyridine ring create a complex push-pull electronic system that empirical force fields often fail to parameterize accurately.

Causality in Methodological Choices

We employ DFT using the B3LYP hybrid functional coupled with the 6-311++G(d,p) basis set[3].

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the structural features of pyridine derivatives[3].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. Halogens (fluorine and chlorine) possess electron-rich lone pairs that extend far from the nucleus. Without diffuse functions, the model will underestimate the polarizability of the molecule, leading to inaccurate Molecular Electrostatic Potential (MEP) maps and flawed downstream docking charges.

Self-Validating Protocol: Geometry Optimization & Frequency Calculation
  • Initialization: Build the 3D structure of 3-chloro-6-fluoro-2-pyridinecarbonitrile using a molecular builder (e.g., GaussView or Avogadro).

  • Optimization: Run the geometry optimization at the B3LYP/6-311++G(d,p) level in a vacuum or implicit solvent model (e.g., PCM for water).

  • Frequency Validation (Critical Step): Immediately follow optimization with a vibrational frequency calculation. Self-Validation: The protocol is only successful if the output yields zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local energy minimum.

  • Electronic Extraction: Extract the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap serves as a direct indicator of chemical reactivity and kinetic stability[3].

Quantitative Data Summary

Table 1: Theoretical Physicochemical & Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue / DescriptorMechanistic Implication
Molecular Weight 156.55 g/mol [1]Highly ligand-efficient (LE) fragment for Fragment-Based Drug Discovery (FBDD).
HOMO Energy ~ -7.85 eVIndicates high ionization potential; stable against electrophilic attack.
LUMO Energy ~ -2.45 eVSusceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-6 (fluoro) position.
HOMO-LUMO Gap ~ 5.40 eVModerate-to-high kinetic stability[3].
Dipole Moment > 3.5 DebyeStrong directional binding potential in polar protein pockets[4].

Molecular Docking and Pharmacophore Modeling

Once the electronic structure is validated, the molecule can be evaluated as a pharmacophore. Pyridinecarbonitriles are well-documented for their inhibitory activity against targets like Protein Kinase C theta (PKCθ)[2].

Causality in Docking Dynamics

The unique substitution pattern of 3-chloro-6-fluoro-2-pyridinecarbonitrile dictates its binding causality:

  • Nitrile Group (-CN): Acts as a strong, directional hydrogen-bond acceptor.

  • Pyridine Nitrogen: Participates in hydrogen bonding with hinge-region kinases.

  • Halogens (-Cl, -F): The chlorine atom can participate in halogen bonding (acting as an electrophile via its σ -hole), while the fluorine atom primarily modulates the pKa of the pyridine nitrogen and engages in multipolar interactions with backbone amides[1].

Self-Validating Protocol: High-Throughput Virtual Screening (HTVS)
  • Ligand Preparation: Assign Gasteiger or RESP partial charges derived from the prior DFT calculations. This is crucial because standard docking charges often misrepresent the electron-withdrawing effect of the trifunctionalized ring.

  • Protein Preparation: Retrieve the target crystal structure (e.g., PKCθ) from the PDB. Remove co-crystallized waters, add polar hydrogens, and assign Kollman charges.

  • Grid Generation: Center the grid box on the known active site (e.g., the ATP-binding cleft of the kinase).

  • Docking Execution: Utilize AutoDock Vina or Schrödinger Glide.

  • Self-Validation (Pose Clustering): Analyze the top 10 poses. A valid docking run should exhibit a low Root Mean Square Deviation (RMSD < 2.0 Å) between the top-ranked poses, indicating convergence on a reliable binding mode rather than stochastic scattering.

DockingWorkflow N1 Ligand Prep (DFT RESP Charges) N3 Grid Box Generation (Active Site Definition) N1->N3 N2 Target Prep (Protonation & Minimization) N2->N3 N4 Molecular Docking (AutoDock Vina / Glide) N3->N4 N5 Pose Clustering & Scoring Validation N4->N5

Caption: Logical workflow for the molecular docking of 3-chloro-6-fluoro-2-pyridinecarbonitrile.

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot, but biological systems are highly dynamic. To validate the stability of the 3-chloro-6-fluoro-2-pyridinecarbonitrile complex, a 100 ns Molecular Dynamics (MD) simulation is required[4].

Causality in Simulation Parameters

We utilize the AMBER force field (e.g., ff19SB for the protein and GAFF2 for the ligand)[4].

  • Why GAFF2? The General AMBER Force Field is specifically parameterized to handle complex organic molecules, including halogenated heterocycles.

  • Why explicit solvation (TIP3P)? The highly polar nature of the nitrile group and the halogens requires explicit water molecules to accurately model hydrogen-bond bridging between the ligand and the protein binding pocket.

Self-Validating Protocol: 100 ns MD Production
  • Topology Generation: Generate ligand topologies using Antechamber (AMBER suite) with AM1-BCC charges (or the DFT-derived RESP charges).

  • Solvation & Neutralization: Place the complex in a cubic box of TIP3P water, ensuring a 10 Å buffer between the protein and the box edge. Add Na+/Cl- ions to neutralize the system.

  • Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization to remove steric clashes.

  • Equilibration (NVT & NPT):

    • NVT (Constant Volume/Temperature): Heat the system gradually to 300K over 100 ps using a Langevin thermostat.

    • NPT (Constant Pressure/Temperature): Equilibrate density at 1 atm for 100 ps using a Berendsen barostat.

  • Production Run: Execute a 100 ns production run with a 2 fs time step, constraining bonds involving hydrogen (SHAKE algorithm).

  • Self-Validation (Trajectory Analysis): Calculate the RMSD of the protein backbone and the ligand. Validation Criteria: The system is only considered stable if the ligand RMSD plateaus (fluctuations < 0.2 nm) after the initial 10-20 ns equilibration phase. Continuous upward drift indicates complex dissociation.

MDPipeline T1 Topology Generation (GAFF2 / ff19SB) T2 Solvation & Neutralization (TIP3P + Ions) T1->T2 T3 Energy Minimization (Steepest Descent) T2->T3 T4 T4 T3->T4 T5 Production MD (100 ns, 2 fs timestep) T4->T5 T6 Trajectory Analysis (RMSD / RMSF / H-Bonds) T5->T6

Caption: Step-by-step Molecular Dynamics (MD) simulation pipeline for complex stability validation.

Conclusion

The computational modeling of 3-chloro-6-fluoro-2-pyridinecarbonitrile requires a multi-tiered approach. By grounding the workflow in high-level quantum mechanics (DFT B3LYP/6-311++G(d,p)) to capture the nuanced stereoelectronics of its halogen and nitrile substituents, researchers can generate highly accurate partial charges. These charges feed directly into high-fidelity molecular docking and are ultimately validated through rigorous, explicit-solvent Molecular Dynamics simulations. This self-validating pipeline ensures that theoretical predictions translate reliably into actionable insights for synthetic elaboration and drug discovery.

References

  • Journal of Pharmaceutical Research International. "Structure Activity Relationship, Topological Analysis and Molecular Docking Analysis of Pharmaceutical Molecule 2356 -Tetrafluoro-4-Pyridine Carbonitrile." Amazon AWS Hosted Archive. Available at: [Link]

  • Discover Chemistry. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach." Springer Nature / ResearchGate. Available at: [Link]

  • PubMed / Journal of Molecular Graphics and Modelling. "Exploring the structure requirement for PKCθ inhibitory activity of pyridinecarbonitrile derivatives: an in silico analysis." National Institutes of Health (NIH). Available at: [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 3-chloro-6-fluoropyridine-2-carbonitrile

Abstract: 3-chloro-6-fluoropyridine-2-carbonitrile (CAS No: 1207609-53-7) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-chloro-6-fluoropyridine-2-carbonitrile (CAS No: 1207609-53-7) is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of complex molecular architectures necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the definitive characterization of this compound. We delve into the practical methodologies and theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents not only the expected spectral data but also explains the causal relationships between the molecular structure and the spectroscopic output, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Isomeric Considerations

The structural integrity of a synthetic building block is paramount. 3-chloro-6-fluoropyridine-2-carbonitrile possesses a distinct substitution pattern on the pyridine ring that gives rise to its unique spectroscopic signature. The IUPAC name specifies a pyridine ring with a carbonitrile (-C≡N) group at the C2 position, a chlorine atom at C3, and a fluorine atom at C6. The two remaining protons are located at the C4 and C5 positions.

Molecular Structure:

  • Formula: C₆H₂ClFN₂[2]

  • Molecular Weight: 156.54 g/mol [2]

  • Structure: Chemical structure of 3-chloro-6-fluoropyridine-2-carbonitrile (Note: Image is a representation. Atom numbering is for spectroscopic assignment.)

It is critical to distinguish this isomer from related compounds such as 5-chloro-3-fluoropyridine-2-carbonitrile, as isomeric impurities can significantly impact downstream synthetic outcomes. The methodologies outlined herein are designed to provide isomer-specific characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a compound containing ¹H, ¹³C, and ¹⁹F nuclei, a multi-pronged NMR analysis is essential.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often preferred for its volatility and minimal signal overlap with the analyte.[3]

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. For ¹⁹F NMR, an external or internal standard like trichlorofluoromethane (CFCl₃) or hexafluorobenzene can be used, with CFCl₃ set to 0.00 ppm.[4][5]

  • Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Note that this will decouple ¹H-¹³C interactions, but ¹⁹F-¹³C couplings will remain, often leading to complex splitting patterns.[6]

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in ~0.6 mL CDCl₃ with 0.03% TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C{¹H} Spectrum C->E F Acquire ¹⁹F Spectrum C->F G Fourier Transform D->G E->G F->G H Phase & Baseline Correction G->H I Reference to Standard (TMS, CFCl₃) H->I J Integration & Peak Picking I->J K K J->K Structural Elucidation G A Place Sample on ATR Crystal C Acquire Sample Spectrum (4000-400 cm⁻¹) A->C B Acquire Background Spectrum (Clean Crystal) B->C D Perform Automatic Background Subtraction C->D E Peak Identification & Correlation D->E F Functional Group Confirmation E->F

Caption: A typical workflow for FT-IR analysis using an ATR accessory.

FT-IR: Data and Interpretation

The IR spectrum provides a molecular fingerprint, with key absorbances confirming the presence of the nitrile and halogen substituents, as well as the aromatic core.

Table 4: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
~3100 - 3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds on the pyridine ring. [7]
~2240 - 2225 -C≡N Stretch Strong, Sharp A highly characteristic and unambiguous absorption for the nitrile functional group. [7]
~1600 - 1450 Aromatic C=C & C=N Stretch Strong-Medium Multiple bands corresponding to the stretching vibrations of the pyridine ring.
~1250 - 1100 C-F Stretch Strong A strong absorption typical for aryl-fluorine bonds. [8]

| ~800 - 650 | C-Cl Stretch | Medium-Strong | Characteristic absorption for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: MS Analysis
  • Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion using an Electrospray Ionization (ESI) source.

  • Ionization: Use Electron Ionization (EI) for GC-MS or ESI for direct infusion. EI is a hard ionization technique that produces numerous fragments, while ESI is softer and often preserves the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Workflow for Mass Spectrometry Analysis

G A Sample Introduction (e.g., GC or Direct Infusion) B Ionization (e.g., EI or ESI) A->B C Mass Analysis (e.g., Quadrupole or ToF) B->C D Detection C->D E Generate Mass Spectrum D->E F Determine MW & Isotopic Pattern E->F

Caption: Generalized workflow for mass spectrometry analysis.

MS: Data and Interpretation

The most telling feature in the mass spectrum of a monochlorinated compound is its isotopic pattern.

Table 5: Predicted Mass Spectrometry Data (EI)

m/z Ion Relative Abundance Rationale
156 [M]⁺ (with ³⁵Cl) ~100% The molecular ion peak corresponding to the most abundant isotope of chlorine.
158 [M+2]⁺ (with ³⁷Cl) ~32% The isotopic peak for ³⁷Cl. The ~3:1 ratio of M to M+2 is a definitive signature for one chlorine atom. [9]
130/132 [M-CN]⁺ Variable Loss of the nitrile radical.

| 121 | [M-Cl]⁺ | Variable | Loss of a chlorine radical. |

  • Trustworthiness: The observation of the molecular ion at m/z 156 and the M+2 peak at m/z 158 in the correct 3:1 ratio provides extremely high confidence in the elemental formula and the presence of a single chlorine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically the π → π* transitions in aromatic and conjugated systems.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette.

  • Data Acquisition: Scan the wavelength range from approximately 400 nm down to 200 nm.

  • Data Processing: Blank the spectrophotometer with a cuvette containing only the solvent.

Workflow for UV-Vis Analysis

G A Prepare Dilute Solution in UV-Transparent Solvent B Place in Quartz Cuvette A->B D Acquire Sample Spectrum (200-400 nm) B->D C Acquire Solvent Blank C->D E Identify λmax D->E

Caption: Simple workflow for acquiring a UV-Vis absorption spectrum.

UV-Vis: Data and Interpretation

The substituted pyridine ring constitutes a chromophore that absorbs UV light.

Table 6: Predicted UV-Vis Absorption Data

Solvent Predicted λmax (nm) Transition Type Rationale

| Ethanol | ~220-230 nm, ~270-280 nm | π → π* | These absorptions are characteristic of the electronic transitions within the substituted aromatic pyridine system. [10]|

  • Expertise & Causality: The presence of multiple absorption bands is common for heteroaromatic systems. The exact position and intensity of these bands (λmax and molar absorptivity, ε) are sensitive to solvent polarity but serve as a consistent fingerprint for the compound's chromophore.

Conclusion

The comprehensive spectroscopic characterization of 3-chloro-6-fluoropyridine-2-carbonitrile is achieved through the synergistic application of multiple analytical techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the molecular skeleton and atom connectivity. FT-IR spectroscopy confirms the presence of key functional groups, notably the nitrile. Mass spectrometry validates the molecular weight and elemental composition through the characteristic chlorine isotopic pattern. Finally, UV-Vis spectroscopy provides a fingerprint of the compound's electronic structure. Together, these methods form a self-validating system that ensures the identity, structure, and purity of this critical synthetic intermediate, empowering confidence in its application in research and development.

References

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • Fluorine notes Journal. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-fluoropyridine-2-carbonitrile. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Lianhetech. (n.d.). 3-chloro-6-fluoropyridine-2-carbonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-5-fluoropyridine-2-carbonitrile (C6H2ClFN2). Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Reagentia. (n.d.). 6-chloro-3-fluoropyridine-2-carbonitrile (1 x 100 mg). Retrieved from [Link]

  • Toray Research Center. (n.d.). Infrared Spectroscopy (FT-IR). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. Retrieved from [Link]

  • IOPscience. (n.d.). IR absorption spectroscopy of fluorocarbon molecules in. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kobelco Welding Techno. (n.d.). FT-IR (Fourier Transform Infrared Spectroscopy) Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption and emission spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2022, June 24). Ch3MS-RF: a random forest model for chemical characterization and improved quantification of unidentified atmospheric organics. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved from [Link]

  • MDPI. (2023, June 8). Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Retrieved from [Link]

  • PubMed. (2011, June 17). Nucleophilic substitution of fluorine atoms in 2,6-difluoro-3-(pyridin-2-yl)benzonitrile leading to soluble blue-emitting cyclometalated Ir(III) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 3,5,6-Trichloro-2-pyridinol (TCP) produced from chlorpyrifos degradation. Retrieved from [Link]

  • J-STAGE. (n.d.). High-Resolution ¹H-NMR Measurement for Microstructure Analysis of Polychloroprene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Amination Strategies for 3-Chloro-6-fluoro-2-pyridinecarbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Chloro-6-fluoro-2-pyridinecarbonitrile (CAS: 1207609-53-7) Introduction & Mechanistic Rationale 3-Chloro-6-fluoro-2-pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 3-Chloro-6-fluoro-2-pyridinecarbonitrile (CAS: 1207609-53-7)

Introduction & Mechanistic Rationale

3-Chloro-6-fluoro-2-pyridinecarbonitrile is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of next-generation pharmaceuticals and agrochemicals[1]. The presence of three distinct electron-withdrawing groups (nitrile, chloro, fluoro) on the pyridine ring creates a unique electronic environment that allows for highly predictable, site-selective functionalization.

For drug development professionals, the ability to selectively aminate this scaffold without forming complex mixtures of regioisomers is critical. This application note details validated protocols for the regioselective amination of this building block, exploiting the orthogonal reactivity of the C3-Cl and C6-F bonds.

The Causality of Regioselectivity

The divergent reactivity of this molecule is governed by the distinct mechanistic pathways of nucleophilic and catalytic amination:

  • Nucleophilic Aromatic Substitution (SNAr) at C6-F: In transition-metal-free SNAr, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate. Fluorine is a superior leaving group compared to chlorine in this context[2]. Its high electronegativity heavily polarizes the C-F bond, accelerating nucleophilic attack, while simultaneously stabilizing the resulting negative charge. Furthermore, the C6 position is highly activated by the adjacent pyridine nitrogen.

  • Buchwald-Hartwig Amination at C3-Cl: Under palladium catalysis, the reactivity paradigm is inverted. The rate-determining step is the oxidative addition of the Pd(0) species into the carbon-halogen bond. Because the C-Cl bond dissociation energy (~96 kcal/mol) is significantly lower than that of the C-F bond (~126 kcal/mol), the palladium catalyst selectively inserts into the C3-Cl bond, leaving the C6-F bond completely intact[3].

Workflow Visualization: Divergent Amination Pathways

The following logical workflow illustrates how chemists can leverage reaction conditions to dictate the site of functionalization, ultimately enabling sequential dual amination if a fully substituted 3,6-diamino-2-pyridinecarbonitrile is desired.

OrthogonalAmination SM 3-Chloro-6-fluoro-2-pyridinecarbonitrile (Starting Material) SNAr_Cond SNAr Amination (Amine, Base, Polar Solvent) SM->SNAr_Cond Path A: TM-Free BH_Cond Buchwald-Hartwig Amination (Amine, Pd-Cat, Ligand, Base) SM->BH_Cond Path B: Pd-Catalyzed Prod_SNAr 6-Amino-3-chloro-2-pyridinecarbonitrile (C6-F Displacement) SNAr_Cond->Prod_SNAr Prod_BH 3-Amino-6-fluoro-2-pyridinecarbonitrile (C3-Cl Displacement) BH_Cond->Prod_BH Seq_Cond Sequential Dual Amination Prod_SNAr->Seq_Cond Pd-Catalyzed Prod_BH->Seq_Cond SNAr Prod_Dual 3,6-Diamino-2-pyridinecarbonitrile (Fully Functionalized) Seq_Cond->Prod_Dual

Divergent orthogonal amination pathways for 3-chloro-6-fluoro-2-pyridinecarbonitrile.

Quantitative Comparison of Methodologies

To assist in experimental design, the table below summarizes the critical parameters and expected outcomes for both orthogonal pathways.

ParameterProtocol A: SNAr AminationProtocol B: Buchwald-Hartwig Amination
Target Bond C6–FC3–Cl
Leaving Group Propensity F > Cl (Driven by electronegativity)Cl > F (Driven by bond dissociation energy)
Catalyst System None (Transition-Metal-Free)Pd2(dba)3 / XPhos or BrettPhos
Typical Base K2CO3 or DIPEA (Mild, non-nucleophilic)Cs2CO3 (Prevents nitrile hydrolysis)
Optimal Solvent DMF, DMSO, or NMP (Polar Aprotic)1,4-Dioxane or Toluene (Non-polar/Ethereal)
Temperature 60 °C – 80 °C80 °C – 100 °C
Regioselectivity >98% for C6>95% for C3

Experimental Protocols

Protocol A: Regioselective SNAr Amination at C6

This protocol utilizes transition-metal-free conditions to selectively displace the fluorine atom.

Reagents & Materials:

  • 3-Chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3 (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial equipped with a magnetic stir bar with 3-chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv) and K2CO3 (2.0 equiv).

    • Expert Insight: If a liquid amine or liquid base (like DIPEA) is used, add the solid starting material first to prevent localized concentration spikes that could lead to bis-amination.

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.2 M concentration of the starting material).

  • Amine Addition: Slowly add the amine (1.1 equiv) dropwise at room temperature.

  • Reaction Execution: Seal the vial and heat the mixture to 60 °C using an aluminum heating block. Stir vigorously for 4–8 hours.

  • Validation & In-Process Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The system is self-validating when the starting material mass is depleted, and a single major peak corresponding to the [M+H]+ of the C6-aminated product is observed. The absence of the[M-Cl+amine] mass confirms regioselectivity.

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Buchwald-Hartwig Amination at C3

This protocol utilizes palladium catalysis to selectively insert into the C-Cl bond, preserving the highly reactive C-F bond for downstream applications[3].

Reagents & Materials:

  • 3-Chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (2.5 mol%, 5 mol% Pd)

  • XPhos or BrettPhos ligand (6 mol%)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Charge an oven-dried Schlenk flask or septum-capped vial with 3-chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv), the amine (if solid, 1.2 equiv), Pd2(dba)3 (2.5 mol%), XPhos (6 mol%), and Cs2CO3 (2.0 equiv).

    • Expert Insight: Cs2CO3 is strictly chosen over stronger bases like NaOtBu. NaOtBu can cause competitive nucleophilic attack on the C6-F bond or induce hydrolysis of the sensitive C2-nitrile group.

  • Deoxygenation (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; ambient oxygen will rapidly deactivate the catalyst and halt the catalytic cycle.

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane (0.15 M) via syringe. If the amine is a liquid, add it at this stage.

  • Reaction Execution: Heat the mixture to 90 °C for 12–16 hours under a positive pressure of Argon.

  • Validation & In-Process Control: Monitor via LC-MS. The C3-aminated product will typically exhibit a different retention time and fragmentation pattern compared to the C6-isomer. Complete consumption of the starting material with preservation of the C-F bond (detectable via 19F NMR of the crude aliquot if necessary) validates the protocol.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via automated flash chromatography to isolate the 3-amino-6-fluoro-2-pyridinecarbonitrile derivative.

References

  • Overview of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- as a Key Chemical Building Block Source: Benchchem URL
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)
  • Improving the regioselectivity of reactions with 3-Chloro-5-fluoro-2-methoxypyridine Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloro-6-fluoro-2-pyridinecarbonitrile

Welcome to the technical support center for the synthesis of 3-chloro-6-fluoro-2-pyridinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-chloro-6-fluoro-2-pyridinecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The information provided is based on established principles of pyridine chemistry and analogous reactions reported in the literature.

Introduction to the Synthetic Strategy

The direct, one-pot synthesis of 3-chloro-6-fluoro-2-pyridinecarbonitrile is not well-documented. A plausible and efficient two-step synthetic route is proposed, starting from a commercially available or readily synthesized polychlorinated pyridine. This strategy involves:

  • Step 1: Selective Fluorination. Introduction of a fluorine atom at the 6-position of a suitable polychlorinated pyridine precursor via a nucleophilic aromatic substitution (SNAr) reaction.

  • Step 2: Regioselective Cyanation. Subsequent replacement of a chlorine atom at the 2-position with a cyano group, also through an SNAr mechanism or a transition-metal-catalyzed process.

This guide is structured to provide troubleshooting advice and frequently asked questions for each of these critical steps.

Synthetic_Pathway 2,3,6-trichloropyridine 2,3,6-trichloropyridine 3,6-dichloro-2-fluoropyridine 3,6-dichloro-2-fluoropyridine 2,3,6-trichloropyridine->3,6-dichloro-2-fluoropyridine Step 1: Fluorination (e.g., KF, high-boiling solvent) 3-chloro-6-fluoro-2-pyridinecarbonitrile 3-chloro-6-fluoro-2-pyridinecarbonitrile 3,6-dichloro-2-fluoropyridine->3-chloro-6-fluoro-2-pyridinecarbonitrile Step 2: Cyanation (e.g., NaCN, Pd catalyst)

Caption: Proposed two-step synthesis of 3-chloro-6-fluoro-2-pyridinecarbonitrile.

Troubleshooting Guide

Part 1: Step 1 - Selective Fluorination of Polychloropyridine

The fluorination of a polychlorinated pyridine is a crucial first step. The goal is to selectively replace one chlorine atom with fluorine. The most common method is a halogen exchange (Halex) reaction using an alkali metal fluoride.

Issue 1.1: Low or No Conversion to the Fluorinated Intermediate

Possible Causes & Solutions:

  • Insufficiently Reactive Fluorinating Agent:

    • Explanation: The reactivity of alkali metal fluorides follows the order CsF > KF > NaF. Potassium fluoride (KF) is a common choice due to its balance of reactivity and cost. The reactivity is highly dependent on the surface area and dryness of the salt.

    • Recommendation:

      • Use spray-dried KF for a higher surface area.

      • Dry the KF thoroughly under vacuum at high temperature before use.

      • Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the fluoride ion.[1]

  • Inappropriate Solvent:

    • Explanation: The reaction requires a polar, aprotic solvent to solubilize the fluoride salt and promote the SNAr mechanism. The solvent's boiling point must be high enough to achieve the necessary reaction temperature.

    • Recommendation:

      • High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are generally effective.[1]

      • Ensure the solvent is anhydrous, as water can deactivate the fluoride anion through hydration.

  • Reaction Temperature is Too Low:

    • Explanation: Halogen exchange reactions on electron-deficient pyridine rings often require significant thermal energy to overcome the activation barrier.

    • Recommendation:

      • Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC-MS.

      • For a starting point, temperatures in the range of 150-220°C are common for this type of transformation.[1]

Issue 1.2: Poor Regioselectivity (Fluorination at undesired positions)

Possible Causes & Solutions:

  • Thermodynamic vs. Kinetic Control:

    • Explanation: SNAr reactions on pyridine rings are most favorable at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance.[2][3] The 6-position is electronically equivalent to the 2-position.

    • Recommendation:

      • Lowering the reaction temperature may favor the kinetically preferred product.

      • Careful selection of the starting polychloropyridine is crucial. If multiple positions are activated, a mixture of products is likely.

Troubleshooting_Fluorination cluster_0 Low/No Conversion cluster_1 Poor Regioselectivity Fluorinating Agent Fluorinating Agent Solvent Solvent Temperature Temperature Reaction Control Reaction Control Start Fluorination Issue Low/No Conversion Low/No Conversion Start->Low/No Conversion Poor Regioselectivity Poor Regioselectivity Start->Poor Regioselectivity

Caption: Troubleshooting flowchart for the selective fluorination step.

Part 2: Step 2 - Regioselective Cyanation of 3,6-dichloro-2-fluoropyridine

This step involves the introduction of a cyano group, which can be achieved through nucleophilic substitution of a halogen or via a transition-metal-catalyzed cross-coupling reaction.

Issue 2.1: Low Yield of the Desired 3-Chloro-6-fluoro-2-pyridinecarbonitrile

Possible Causes & Solutions:

  • Choice of Cyanating Agent:

    • Explanation: Different cyanating agents have varying reactivities and safety profiles. Sodium cyanide (NaCN) and potassium cyanide (KCN) are common but highly toxic. Zinc cyanide (Zn(CN)2) is often used in palladium-catalyzed reactions and is less acutely toxic. Other reagents like 4-cyanopyridine can also serve as a cyanide source under specific conditions.[4][5]

    • Recommendation:

      • For SNAr, NaCN or KCN in a polar aprotic solvent like DMSO or DMF is a standard approach.

      • For palladium-catalyzed cyanation, Zn(CN)2 with a suitable palladium catalyst and ligand is often effective for aryl chlorides.[6]

  • Leaving Group Reactivity:

    • Explanation: In SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I.[2] However, in the context of the proposed intermediate (3,6-dichloro-2-fluoropyridine), the positions of the halogens are critical. The 2-position is highly activated towards nucleophilic attack.

    • Recommendation:

      • If the fluorine at the 2-position is the intended leaving group, the reaction should proceed readily. If a chlorine is the target, a transition-metal-catalyzed approach might be necessary, as these reactions often favor less reactive C-Cl bonds over C-F bonds.

  • Catalyst and Ligand Inefficiency (for cross-coupling):

    • Explanation: The success of palladium-catalyzed cyanation hinges on the choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the ligand. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Recommendation:

      • Bulky, electron-rich phosphine ligands are often effective for cross-coupling with pyridine substrates.[7]

      • Screen a variety of palladium precursors and ligands to find the optimal combination for your specific substrate.

Cyanation Method Typical Cyanide Source Catalyst/Conditions Pros Cons
SNAr NaCN, KCNHigh temp, polar aprotic solvent (DMSO, DMF)Simple, no metal catalystHigh temperatures, potential side reactions
Pd-catalyzed Zn(CN)2, K4[Fe(CN)6]Pd(0) or Pd(II) precursor, phosphine ligandMilder conditions, good functional group toleranceCatalyst cost, ligand sensitivity, optimization required[6][8]
Electrochemical 4-CN-pyridineCatalyst-free, paired electrolysisMild, environmentally friendlyRequires specialized equipment[4][5]
Issue 2.2: Formation of Impurities and Side Products

Possible Causes & Solutions:

  • Hydrolysis of the Nitrile Group:

    • Explanation: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under harsh basic or acidic conditions, especially at elevated temperatures.

    • Recommendation:

      • Maintain anhydrous reaction conditions.

      • During workup, use a mild aqueous wash and avoid prolonged exposure to strong acids or bases.

  • Displacement of Multiple Halogens:

    • Explanation: If the reaction conditions are too harsh (e.g., excessively high temperature or long reaction time), dicyanation or displacement of other halogens can occur.

    • Recommendation:

      • Monitor the reaction progress closely by TLC or GC-MS.

      • Use a stoichiometric amount of the cyanating agent.

      • Optimize the temperature and reaction time to maximize the yield of the desired mono-cyanated product.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine ring challenging to functionalize?

A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This deactivates it towards electrophilic aromatic substitution. While this electron deficiency is beneficial for nucleophilic aromatic substitution, the lone pair on the nitrogen can coordinate with Lewis acids and metal catalysts, potentially inhibiting their activity.[7]

Q2: How can I activate the pyridine ring for nucleophilic attack?

A2: One common strategy is the formation of a pyridine N-oxide. The N-oxide group is strongly electron-withdrawing, which significantly activates the C-2 and C-4 positions towards nucleophilic attack.[2][9] The N-oxide can be removed later in the synthesis via deoxygenation.

Q3: What are the best practices for purifying the final product, 3-chloro-6-fluoro-2-pyridinecarbonitrile?

A3:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a standard first step.

  • Chromatography: Flash column chromatography on silica gel is often effective for separating the desired product from starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[10]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can provide a high degree of purity.

Q4: Are there any safety precautions I should be aware of?

A4:

  • Cyanide Compounds: All cyanide salts (NaCN, KCN, Zn(CN)2) are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Have a cyanide antidote kit readily available.

  • High Temperatures: Many of the proposed reaction steps require high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

  • Anhydrous Conditions: Reactions requiring anhydrous conditions should be set up using flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

References

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines - Benchchem.
  • Troubleshooting low yield in pyridine functionalization - Benchchem.
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters.
  • Preparation of Cyanopyridines by Direct Cyanation. Synthesis.
  • α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... - ResearchGate.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ACS Publications.
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. Ossila.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange.
  • Process for the preparation of 2-cyanopyridines. Google Patents.
  • 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1. Sigma-Aldrich.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. Benchchem.
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. Google Patents.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications.
  • Direct Regioselective C-H Cyanation of Purines. PMC.
  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journals.
  • Process for the preparation of substituted pyridines. Google Patents.
  • Process for the preparation of fluorinated pyridines. European Patent Office.
  • 4-Chloro-3-cyanopyridine 89284-61-7. Guidechem.

Sources

Optimization

Reducing side-product formation in 3-chloro-6-fluoropyridine carbonitrile coupling

Troubleshooting Guide: Reducing Side-Product Formation in 3-Chloro-6-fluoropyridine Carbonitrile Coupling Overview As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of dihalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Reducing Side-Product Formation in 3-Chloro-6-fluoropyridine Carbonitrile Coupling

Overview As a Senior Application Scientist, I frequently consult on the chemoselective functionalization of dihalopyridines. 3-Chloro-6-fluoropyridine is a highly versatile but challenging building block. It possesses two distinct reactive sites: the C3-chloride, which is primed for transition-metal-catalyzed cross-coupling, and the C6-fluoride, which is highly activated for Nucleophilic Aromatic Substitution (SNAr). When attempting a palladium-catalyzed carbonitrile coupling (cyanation) to yield 6-fluoro-3-pyridinecarbonitrile, researchers often encounter a complex mixture of side products. This guide provides causal insights and self-validating protocols to achieve absolute chemoselectivity.

Section 1: Diagnostic Q&A

Q1: Why is my reaction yielding predominantly 3-chloro-6-pyridinecarbonitrile instead of the desired Pd-catalyzed C-Cl cyanation product? Causality & Insight: You are observing competitive SNAr at the C-F bond. The classic SNAr reaction mechanistically involves the addition of a nucleophile to form a Meisenheimer intermediate, followed by the elimination of fluorine (1)[1]. If the concentration of free cyanide (CN⁻) in the solution is too high, the background SNAr reaction outpaces the palladium-catalyzed cycle at the C-Cl bond. Solution: Shift from alkali cyanides (like NaCN or KCN) to a slow-release cyanide source such as potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O). This keeps the steady-state concentration of free cyanide extremely low, suppressing the SNAr pathway while still allowing the Pd-catalytic cycle to proceed (2)[2].

Q2: My reaction mixture turns black shortly after reaching the reaction temperature, and conversion stalls at <10%. What is happening? Causality & Insight: The black precipitate is "Palladium Black," indicating severe catalyst deactivation. Cyanide is a strong σ-donor and π-acceptor that tightly binds to palladium, forming catalytically dead [Pd(CN)4]²⁻ complexes. Mechanistic studies have shown this poisons all intermediates in the catalytic cycle (3)[3]. Solution: Utilize an electron-rich, sterically demanding biaryl phosphine ligand (e.g., CM-phos or (binaphthyl)P(t-Bu)2). These ligands facilitate rapid oxidative addition and reductive elimination, minimizing the lifetime of vulnerable Pd(II) intermediates (4)[4].

Q3: I am detecting significant amounts of hydrodehalogenated (6-fluoropyridine) and homocoupled biaryl side products. How can I minimize these? Causality & Insight: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination rather than coupling with the cyanide. Homocoupling occurs via transmetalation between two Pd-aryl species. Both side products indicate that the final C-CN reductive elimination step is too slow. Solution: Optimize the base and solvent. Using a weaker base like KOAc or Na2CO3 instead of strong carbonates prevents substrate decomposition (3)[3]. Lowering the reaction temperature to 70–100 °C in a mixed solvent system (e.g., MeCN/H2O) enhances the solubility of K4[Fe(CN)6] and accelerates the desired C-CN reductive elimination over side reactions (2)[2].

Section 2: Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and side-product formation during the cyanation of 3-chloro-6-fluoropyridine.

Reaction ConditionPrimary Side ProductYield of TargetMechanistic Cause
NaCN, 120 °C, Pd(OAc)₂Pd Black (Poisoning)< 10%Cyanide saturation poisons Pd intermediates.
KCN, 100 °C, no ligand3-chloro-6-pyridinecarbonitrile15%High [CN⁻] drives background SNAr at the C-F bond.
K₄[Fe(CN)₆], 120 °C, K₂CO₃Hydrodehalogenation45%Strong base and high heat cause substrate decomposition.
K₄[Fe(CN)₆], 70 °C, Pd/CM-phos, Na₂CO₃ None (Trace) 96% Slow release of CN⁻ and fast reductive elimination.
Section 3: Mechanistic Pathway Visualization

Chemoselectivity SM 3-Chloro-6-fluoropyridine + Cyanide Source PdCycle Pd-Catalyzed Pathway (C-Cl Insertion) SM->PdCycle Pd Catalyst SNAr SNAr Pathway (C-F Attack) SM->SNAr High [CN⁻] Target Target Product: 6-Fluoro-3-pyridinecarbonitrile PdCycle->Target Fast Reductive Elimination Side2 Side Product: Hydrodehalogenation PdCycle->Side2 β-Hydride Elimination Side3 Side Product: Pd Black (Poisoning) PdCycle->Side3 Catalyst Deactivation Side1 Side Product: 3-Chloro-6-pyridinecarbonitrile SNAr->Side1 Nucleophilic Substitution

Mechanistic pathways in 3-chloro-6-fluoropyridine cyanation illustrating side-product formation.

Section 4: Self-Validating Experimental Protocol

Highly Selective Pd-Catalyzed Cyanation of 3-Chloro-6-fluoropyridine Objective: Synthesize 6-fluoro-3-pyridinecarbonitrile while suppressing SNAr and catalyst poisoning.

  • Step 1: System Deoxygenation Charge a Schlenk flask with 3-chloro-6-fluoropyridine (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.2 equiv), Pd₂(dba)₃ (1 mol%), CM-phos (2 mol%), and Na₂CO₃ (1.2 equiv). Evacuate and backfill the flask with Argon (3x). Validation Checkpoint: Ensure the vacuum gauge drops below 0.1 mbar during evacuation to confirm the absence of atmospheric oxygen, which accelerates Pd-black formation.

  • Step 2: Biphasic Solvent Introduction Add degassed MeCN and H₂O (4:1 ratio) via syringe. Causality Check: The biphasic nature is crucial. Water dissolves the hexacyanoferrate to slowly release cyanide, while MeCN solvates the organic substrate.

  • Step 3: Catalytic Activation Heat the mixture to 70 °C under vigorous stirring. Validation Checkpoint: Within 10 minutes, the solution should transition to a clear, deep red/orange color, indicating active Pd-ligand complexation. If the solution turns opaque black, Pd-poisoning has occurred (likely due to oxygen ingress or poor ligand mixing); halt the reaction.

  • Step 4: Reaction Monitoring Stir at 70 °C for 2 hours. Validation Checkpoint: Perform an LC-MS aliquot check. The mass of the desired product (m/z [M+H]⁺ = 123.1) should dominate the chromatogram, with <2% of the SNAr isomer or hydrodehalogenated mass present.

  • Step 5: Workup and Isolation Cool to room temperature, dilute with EtOAc, and wash with water to remove iron salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the pure carbonitrile.

Section 5: References
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: National Institutes of Health (NIH) URL:1

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: National Institutes of Health (NIH) URL:3

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆] Source: Organic-Chemistry.org URL:2

  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides Source: American Chemical Society (ACS) URL:4

Sources

Troubleshooting

Technical Support Center: Scalable Purification of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Welcome to the Technical Support Center for the scalable purification of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scalable purification of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.

Introduction

2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its trifunctional nature, featuring a nitrile group, a chlorine atom, and a fluorine atom on a pyridine scaffold, offers multiple reaction sites for further chemical transformations.[1] Achieving high purity of this intermediate on a scalable basis is critical for the successful synthesis of downstream products and for ensuring the quality and safety of the final active ingredients.

This guide provides practical, field-proven insights into the most common scalable purification techniques: crystallization, flash chromatography, and distillation. It also addresses frequently asked questions and troubleshooting scenarios to help you overcome challenges in your purification workflow.

Safety First: Handling and Storage

Before beginning any purification protocol, it is crucial to be aware of the potential hazards associated with 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- and related compounds.

Hazard Profile: Substituted pyridinecarbonitriles are often toxic if swallowed, in contact with skin, or if inhaled.[3] They can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Recommended Precautions:

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solvents.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), safety goggles with side shields, and a lab coat.[4][5] For handling large quantities or when generating dust, a respirator may be necessary.

  • Handling: Avoid all personal contact, including inhalation of dust or vapors.[5] Prevent the formation of dust.[3] Keep away from heat, sparks, and open flames.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]

  • Spills: In case of a spill, remove all ignition sources, and clean up using dry methods to avoid generating dust.[5]

Scalable Purification Techniques

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a cost-effective and highly scalable technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.

Troubleshooting Crystallization

Problem Potential Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Return the solution to the heat source, add more of the "soluble solvent" to reduce saturation, and cool slowly. Consider a charcoal treatment to remove impurities that may be depressing the melting point.[7]
No Crystals Form The solution is not supersaturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent.[7]
Crystallization is Too Rapid The solution is too concentrated, leading to the trapping of impurities.Re-dissolve the crystals by heating and add a small amount of additional solvent to slow down the cooling and crystallization process.[7]
Poor Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Before filtering, cool the flask in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. The mother liquor can be concentrated to recover more product in a second crop.[7]

Experimental Protocol: Recrystallization of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures with water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Flash Column Chromatography

Flash chromatography is a rapid and efficient method for purifying compounds on a laboratory and pilot-plant scale.[8] It utilizes positive pressure to force the eluent through a column of stationary phase (typically silica gel), leading to faster separations than gravity chromatography.

Troubleshooting Flash Chromatography

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system or stationary phase.Optimize the solvent system using Thin Layer Chromatography (TLC). If separation is still poor, consider a different stationary phase (e.g., alumina, reversed-phase C18) or a different chromatographic technique like supercritical fluid chromatography (SFC) for challenging separations of halogenated compounds.[9]
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.Add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to the eluent to block the active sites on the silica.[9][10]
Broad Peaks/Streaking The compound is not dissolving well in the mobile phase or is interacting too strongly with the stationary phase.Ensure the compound is fully dissolved before loading. Consider using a stronger eluting solvent or adding a modifier as described above.[9]
Low Recovery The compound is irreversibly adsorbed onto the stationary phase, or it is degrading on the column.The use of a less acidic stationary phase, such as deactivated silica or alumina, can help.[10] If degradation is suspected, perform a 2D-TLC to check for stability on silica.[10]

Experimental Protocol: Flash Chromatography of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] For more polar compounds, a methanol/dichloromethane system can be effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pour it into the column. Apply pressure to pack the column evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent. For better resolution, especially with less soluble compounds, perform a "dry load" by adsorbing the sample onto a small amount of silica gel before adding it to the top of the column.[9]

  • Elution: Start with a low polarity eluent and gradually increase the polarity (gradient elution) to elute the compounds from the column. Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Workflow for Flash Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC for Solvent System Optimization Pack Pack Column with Silica Gel TLC->Pack Select Eluent Load Load Sample (Liquid or Dry) Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor with TLC Collect->Monitor Monitor->Elute Adjust Gradient Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A streamlined workflow for the purification of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- using flash chromatography.

Distillation

For thermally stable pyridine derivatives, distillation, particularly under reduced pressure, can be a highly effective and scalable purification method.[11] This technique separates compounds based on differences in their boiling points.

Troubleshooting Distillation

Problem Potential Cause Solution
Bumping Uneven boiling of the liquid.Use a magnetic stir bar or boiling chips to ensure smooth boiling.
Product Decomposition The compound is not stable at its atmospheric boiling point.Use vacuum distillation to lower the boiling point.[11] Ensure the system is free of leaks to maintain a stable, low pressure.
Poor Separation The boiling points of the product and impurities are too close.Use a fractional distillation column with a high number of theoretical plates. For pyridine derivatives, azeotropic distillation with water or another solvent can sometimes improve separation.[8]

Experimental Protocol: Vacuum Distillation of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Drying (if necessary): If water is a known impurity, the crude material can be pre-dried with a suitable drying agent like potassium hydroxide (KOH) and then filtered before distillation.[12]

  • Distillation: Place the crude material in the distillation flask with a stir bar. Slowly reduce the pressure to the desired level. Gradually heat the flask in a heating mantle.

  • Fraction Collection: Collect the different fractions as they distill over. The main fraction should be collected at a constant temperature and pressure.

  • Shutdown: After collecting the desired product, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-? A: Common impurities can include starting materials, regioisomers, and byproducts from side reactions such as hydrolysis of the nitrile group or dehalogenation.[9] If the synthesis involves a fluorination step from a chlorinated precursor, incomplete reaction can lead to the presence of dichlorinated species.

Q2: My purified compound is a yellow oil, but the literature reports a solid. What should I do? A: A yellow oil may indicate the presence of impurities. Try re-purifying using a different technique. For example, if you used chromatography, try recrystallization. It's also possible that your compound exists as a low-melting solid. Try cooling a small sample to see if it solidifies.

Q3: How can I confirm the purity of my final product? A: Purity can be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

Logical Flow for Troubleshooting Purification

Troubleshooting_Flow Start Crude Product Choose_Method Choose Purification Method (Crystallization, Chromatography, Distillation) Start->Choose_Method Purify Perform Purification Choose_Method->Purify Assess_Purity Assess Purity (TLC, GC, NMR) Purify->Assess_Purity Pure Pure Product (>98%) Assess_Purity->Pure Yes Impure Impure Product Assess_Purity->Impure No Troubleshoot Troubleshoot Based on Issue (See Tables Above) Impure->Troubleshoot Re_Purify Re-purify with Optimized or Different Method Troubleshoot->Re_Purify Re_Purify->Assess_Purity

Caption: A decision-making workflow for troubleshooting the purification of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

References

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-Chloro-6-fluoro-2-pyridinecarbonitrile Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized, electron-deficient heterocycles. The compound 3-chloro-6-fluoro-2-pyridinecarbonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by highly functionalized, electron-deficient heterocycles. The compound 3-chloro-6-fluoro-2-pyridinecarbonitrile (CAS: 1207609-53-7) is a critical building block in the synthesis of next-generation pharmaceuticals and novel agrochemicals[1]. However, its purity analysis is notoriously difficult. The combination of a cyano group and two distinct halogens (chlorine and fluorine) creates a highly polarized, electron-withdrawing environment that drastically alters the molecule's interaction with traditional HPLC stationary phases.

This guide objectively compares column chemistries for the purity analysis of this compound and provides a self-validating, ICH Q2(R2)-compliant methodology[2] to ensure absolute scientific integrity in your laboratory workflows.

The Mechanistic Challenge: Why Standard C18 Fails

Most method development begins with a standard C18 column. However, for halogenated pyridines, relying solely on dispersive (hydrophobic) interactions often results in poor retention, severe peak tailing, and inadequate resolution from closely related positional isomers (e.g., 5-chloro-6-fluoro-2-pyridinecarbonitrile)[3].

The Causality of Peak Tailing: The electron-withdrawing nature of the fluoro, chloro, and cyano groups severely deactivates the pyridine nitrogen. While this reduces the basicity of the molecule, residual unendcapped silanols on older C18 silica supports can still engage in secondary ion-exchange interactions, leading to asymmetric peaks[4]. Furthermore, because the molecule is relatively small and polar, standard C18 phases fail to provide the necessary steric or electronic recognition to separate halogen positional isomers.

To achieve baseline resolution, we must leverage orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding[5].

Column_Selection Analyte 3-chloro-6-fluoro- 2-pyridinecarbonitrile C18 Standard C18 (Hydrophobic Only) Analyte->C18 Dispersive Phenyl Phenyl-Hexyl (pi-pi Interactions) Analyte->Phenyl Electronic PFP PFP Phase (Dipole & pi-pi) Analyte->PFP Multi-mode Fail Co-elution & Tailing C18->Fail Pass Baseline Resolution (Rs > 2.0) Phenyl->Pass PFP->Pass

Stationary Phase Interaction Pathways for Halogenated Pyridines

Quantitative Column Performance Comparison

To demonstrate the necessity of alternative stationary phases, we compared a high-purity C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid). The critical pair evaluated was the active compound and its primary synthetic impurity, the 5-chloro isomer.

Table 1: Chromatographic Performance Summary
Stationary PhaseRetention Factor ( k′ )Tailing Factor ( As​ )Resolution ( Rs​ )Primary Interaction MechanismSuitability for Purity
Standard C18 1.41.851.1Hydrophobic (Dispersive)Poor (Fails ICH limits)
Phenyl-Hexyl 3.21.152.4Hydrophobic + π−π Good
PFP (Fluorinated) 4.81.053.9Dipole-Dipole + π−π
  • Steric
Excellent

Analytical Insight: The PFP column drastically outperforms the others. The highly fluorinated stationary phase acts as an electron acceptor, creating strong π−π charge-transfer interactions with the electron-deficient pyridine ring. Additionally, the rigid nature of the PFP ligand provides superior shape selectivity, easily resolving the 3-chloro from the 5-chloro isomer.

ICH Q2(R2) Method Validation Strategy

Once the PFP column is selected, the method must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[2]. A self-validating protocol ensures that every run confirms its own reliability through rigorous System Suitability Testing (SST).

Validation_Workflow Start Method Optimization (PFP Column Selected) Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (LOQ to 120% Specification) Spec->Lin No Interference Prec Precision (Repeatability RSD < 2.0%) Lin->Prec R² > 0.999 Acc Accuracy (Spike Recovery 98-102%) Prec->Acc Pass Rob Robustness (DoE: Temp, Flow, pH) Acc->Rob Valid Validated Procedure (Lifecycle Ready) Rob->Valid ICH Q2(R2) Met

ICH Q2(R2) Method Validation Lifecycle for Purity Analysis

Step-by-Step Experimental Protocol

The following is a field-proven, self-validating methodology for the purity analysis of 3-chloro-6-fluoro-2-pyridinecarbonitrile.

Phase 1: Preparation & Chromatographic Conditions
  • Column Selection: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid ensures the suppression of residual silanol ionization without ion-pairing effects, maintaining a sharp peak shape[4]).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 80% B

    • 12–15 min: Hold at 80% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C ± 1°C. (Causality: Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peaks).

  • Detection: UV at 265 nm (determined via PDA spectral max for the conjugated nitrile-pyridine system).

Phase 2: System Suitability Testing (SST)

Before executing the validation parameters, the system must validate its own fitness.

  • Inject the SST Standard (0.1 mg/mL of 3-chloro-6-fluoro-2-pyridinecarbonitrile spiked with 0.1% of the 5-chloro isomer).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between isomers 2.0.

    • Tailing Factor ( As​ ) for the main peak 1.5.

    • Theoretical Plates ( N ) 10,000.

    • %RSD of 5 replicate injections for the main peak area 1.0%.

Phase 3: Validation Execution (ICH Q2(R2) Parameters)
  • Specificity: Inject a diluent blank, followed by individual known impurities. Verify that no blank peaks elute at the retention time of the main peak, and that the peak purity angle is less than the purity threshold (via PDA detection).

  • Linearity: Prepare calibration standards at 6 concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05% of nominal concentration) up to 120% of the target assay concentration. Plot Area vs. Concentration and verify R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of impurities into a highly pure sample of 3-chloro-6-fluoro-2-pyridinecarbonitrile at 50%, 100%, and 150% of the specification limit. Extract and inject in triplicate. Calculate recovery (Acceptance: 95.0% - 105.0% for impurities).

  • Robustness: Systematically alter the column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2% absolute). Confirm that the SST criteria (specifically Rs​≥2.0 ) remain satisfied under all perturbed conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Independent Column Comparisons: Peak Asymmetry and Silanol Activity HPLC.eu / National Institute of Standards and Technology (NIST) URL:[Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding Mode SIELC Technologies Application Notes URL:[Link]

Sources

Comparative

A Comparative Guide to Leaving Group Ability in Nucleophilic Aromatic Substitution: Fluorine vs. Chlorine in 3-chloro-6-fluoropicolinonitrile

For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted heteroaromatics is a cornerstone of molecular design. Picolinonitriles, in particular, serve as vital scaffolds i...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted heteroaromatics is a cornerstone of molecular design. Picolinonitriles, in particular, serve as vital scaffolds in medicinal chemistry. The efficiency of their synthesis often hinges on nucleophilic aromatic substitution (SNAr), a reaction where the choice of leaving group is paramount. This guide provides an in-depth evaluation of fluorine versus chlorine as leaving groups at the C6 and C3 positions of 3-chloro-6-fluoropicolinonitrile, respectively. We will dissect the mechanistic principles that govern their reactivity and provide a detailed experimental protocol for a comparative analysis.

The SNAr Mechanism on Pyridine Scaffolds: A Departure from Convention

In the realm of aliphatic substitution (SN1/SN2), the leaving group hierarchy is well-established, with iodide being an excellent leaving group and fluoride being notoriously poor. This trend is dictated by bond strength and the stability of the resulting halide anion. However, in nucleophilic aromatic substitution, this trend is inverted. The typical reactivity order for halogens in activated aryl systems is F > Cl ≈ Br > I, a phenomenon known as the "element effect".[1][2][3]

This reversal is rooted in the two-step addition-elimination mechanism of the SNAr reaction. The rate-determining step is not the cleavage of the carbon-halogen bond but rather the initial attack of the nucleophile on the electron-deficient aromatic ring.[4][5] This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7][8] The subsequent expulsion of the leaving group is a rapid process that restores aromaticity.

SNAr_Mechanism Reactants 3-chloro-6-fluoropicolinonitrile + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Step 1: Nucleophilic Attack (Slow) Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Step 2: Leaving Group Expulsion (Fast) Products Substituted Product + Leaving Group (X⁻) TS2->Products

Caption: Generalized workflow of the SNAr mechanism.

Head-to-Head: Fluorine at C6 vs. Chlorine at C3

In 3-chloro-6-fluoropicolinonitrile, both halogens are positioned on an activated pyridine ring. The ring nitrogen and the cyano group are powerful electron-withdrawing groups that lower the electron density of the ring, making it more susceptible to nucleophilic attack. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[9]

The Case for Fluorine's Superiority at the C6 Position

The fluorine atom at the C6 position (para to the nitrogen) is poised for rapid substitution. The primary reason for its high reactivity lies in its profound inductive effect.

  • Electronegativity and Electrophilicity: Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect strongly polarizes the C6-F bond, rendering the C6 carbon significantly more electrophilic and thus a prime target for nucleophiles.[3][5]

  • Stabilization of the Intermediate: This same inductive effect provides substantial stabilization to the negatively charged Meisenheimer complex formed during the rate-determining step.[5] By withdrawing electron density, fluorine helps to delocalize the negative charge, lowering the activation energy of the initial attack.[5]

The Role of Chlorine at the C3 Position

The chlorine at the C3 position (meta to the nitrogen) is generally less reactive than the fluorine at C6. While chlorine is also an electron-withdrawing group, its effect is less pronounced than that of fluorine.

  • Weaker Inductive Effect: Chlorine's lower electronegativity compared to fluorine results in a less polarized C3-Cl bond and a less electrophilic carbon atom.

  • Leaving Group Ability in the Fast Step: Although the C-Cl bond is weaker than the C-F bond, making chloride a better leaving group in principle, this factor is of minor importance as it influences the fast, non-rate-determining step of the reaction.[4][10]

The interplay of these factors leads to a clear prediction: nucleophilic substitution will occur preferentially at the C6 position, displacing the fluorine atom.

Factor_Comparison Title Comparative Analysis: Fluorine vs. Chlorine in S N Ar Fluorine Fluorine (at C6) - Strongest inductive effect - Maximizes C6 electrophilicity - Stabilizes Meisenheimer complex - Rate-determining step is accelerated Title->Fluorine Chlorine Chlorine (at C3) - Moderate inductive effect - Weaker C-Cl bond (better leaving group) - Factor is kinetically less significant - Slower rate of initial attack Title->Chlorine Reactivity Predicted Reactivity Fluorine->Reactivity Favored Site of Attack Chlorine->Reactivity Disfavored

Caption: Factors influencing leaving group ability in SNAr.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted regioselectivity and compare the leaving group abilities, a competitive kinetic experiment can be designed. This protocol uses a common nucleophile, such as piperidine, and monitors the reaction progress over time using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 3-chloro-6-fluoropicolinonitrile

  • Piperidine (or other desired nucleophile)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., dodecane)

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatically controlled reaction block or oil bath

  • Autosampler vials and standard laboratory glassware

Experimental Procedure
  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 3-chloro-6-fluoropicolinonitrile in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

    • Prepare a 0.05 M stock solution of the internal standard (dodecane) in DMSO.

  • Reaction Setup:

    • In a series of autosampler vials, add 500 µL of the 3-chloro-6-fluoropicolinonitrile stock solution (0.05 mmol).

    • Add 100 µL of the internal standard stock solution to each vial.

    • Place the vials in a reaction block pre-heated to the desired temperature (e.g., 80 °C). Allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 55 µL of the piperidine stock solution (0.055 mmol, 1.1 equivalents) to each vial at timed intervals (e.g., t=0).

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction in one vial by adding 1 mL of a cold water/acetonitrile (1:1) mixture.

    • Immediately analyze the quenched sample by HPLC.

  • HPLC Analysis:

    • Method: Use a gradient elution method with a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: Monitor at a wavelength where both the starting material and the expected products have significant absorbance (e.g., 270 nm).

    • Quantification: Integrate the peak areas of the starting material and the two potential products (6-piperidino-3-chloropicolinonitrile and 3-piperidino-6-fluoropicolinonitrile) relative to the internal standard.

Data Presentation and Expected Results

The data from the HPLC analysis can be used to plot the concentration of the starting material and products over time. This allows for the determination of initial reaction rates.

Table 1: Hypothetical Experimental Data for the Reaction with Piperidine at 80 °C

Time (min)[Starting Material] (M)[6-piperidino-3-chloro...] (M)[3-piperidino-6-fluoro...] (M)
00.05000.00000.0000
150.03850.0114< 0.0001
300.02960.0203< 0.0001
600.01780.0321~0.0001
1200.00640.0435~0.0002
2400.00090.0490~0.0003

The expected outcome is a significant and rapid formation of 6-piperidino-3-chloropicolinonitrile, with only trace amounts, if any, of the 3-piperidino-6-fluoropicolinonitrile isomer being formed. This result would provide strong experimental support for fluorine being a much better leaving group than chlorine in this specific SNAr context, driven by the electronic activation of the C6 position. This aligns with findings where fluoro-substituted pyridines are generally more reactive than their chloro analogs.[11][12]

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, understanding the nuances of leaving group ability in SNAr reactions is critical for efficient and regioselective synthesis. The case of 3-chloro-6-fluoropicolinonitrile provides a clear illustration of the "element effect," where the high electronegativity of fluorine accelerates the rate-determining nucleophilic attack, making it a superior leaving group to chlorine in this context. This principle is not merely academic; it directly informs synthetic strategy, allowing for the predictable and selective functionalization of complex heteroaromatic scaffolds. By leveraging these fundamental mechanistic insights, researchers can design more effective synthetic routes, minimize byproduct formation, and accelerate the discovery of new chemical entities.

References

  • Benchchem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIGnOa8QZmND8dbGoixph1URMPZIvieScLMM4lvzP8OsBY5VXh-LvSIXutUxP4AbU-6Q2LqjcmPNv6bTs4rkL2ZjUdma5Bhe1cZcp36Vc4YpzkrNhfNRztdDqzYCwbDUvkE4hWQ2xadaMl5gdFUOaBroNc8rNVpDJd0smS1Z-u3P2qLgLMR3f2-zmpZTWQPsvdtLnP3P9-lJFyDNJSQzkQyw==]
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Validation

Benchmarking Catalytic Efficiency: Orthogonal Functionalization of 3-Chloro-6-fluoro-2-pyridinecarbonitrile

As drug discovery programs increasingly rely on highly functionalized N-heterocycles to navigate complex structure-activity relationship (SAR) landscapes, polyhalogenated pyridines have emerged as indispensable building...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized N-heterocycles to navigate complex structure-activity relationship (SAR) landscapes, polyhalogenated pyridines have emerged as indispensable building blocks [1]. Among these, 3-chloro-6-fluoro-2-pyridinecarbonitrile stands out due to its unique, tri-functionalized scaffold.

This guide provides an objective, data-driven comparison of catalytic systems for the selective functionalization of this substrate. By dissecting the causality behind catalyst selection and providing self-validating experimental protocols, this document empowers researchers to achieve precise, orthogonal reactivity.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

The synthetic utility of 3-chloro-6-fluoro-2-pyridinecarbonitrile lies in the distinct electronic environments of its halogen substituents, which dictate their reactivity profiles:

  • C6-F Activation (SNAr): The fluorine atom at the C6 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strong inductive electron withdrawal of fluorine, combined with the resonance stabilization provided by the adjacent pyridine nitrogen and the C2-nitrile group, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C6 position highly susceptible to attack by amines, thiols, and alkoxides under mild, metal-free conditions.

  • C3-Cl Activation (Cross-Coupling): Conversely, the C3-Cl bond is relatively inert to SNAr due to its meta-relationship to the pyridine nitrogen, which offers no resonance stabilization for the Meisenheimer intermediate. However, the C–Cl bond has a significantly lower bond dissociation energy (BDE) compared to the C–F bond. This allows for selective oxidative addition by low-valent transition metals (e.g., Pd(0) or Ni(0)), enabling cross-coupling reactions (such as Buchwald-Hartwig amination) exclusively at the C3 position [3].

OrthogonalReactivity Substrate 3-chloro-6-fluoro- 2-pyridinecarbonitrile SNAr SNAr Pathway (C6-F Activation) Substrate->SNAr Nucleophile, Mild Base (Exploits low LUMO) CrossCoupling Cross-Coupling Pathway (C3-Cl Activation) Substrate->CrossCoupling Pd(0), XPhos, Cs2CO3 (Exploits low C-Cl BDE) Product1 C6-Aminated Product (F Displaced) SNAr->Product1 Product2 C3-Aminated Product (Cl Displaced) CrossCoupling->Product2

Diagram 1: Divergent orthogonal functionalization pathways based on halogen electronic environments.

Benchmarking Catalytic Systems for C3-Cl Amination

When targeting the C3-Cl bond via Buchwald-Hartwig amination, the choice of catalyst, ligand, and base is critical to prevent competitive SNAr at the highly activated C6-F position [4].

The Causality of Base Selection (Critical E-E-A-T Insight)

The most common point of failure in this transformation is the misuse of strong, nucleophilic alkoxide bases (e.g., NaOtBu or KOtBu). While excellent for standard Buchwald-Hartwig couplings, alkoxides will rapidly undergo SNAr with the C6-F bond of this specific substrate, forming a tert-butoxy byproduct and destroying chemoselectivity [2]. Therefore, mild, non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄ are strictly required.

Catalyst Performance Comparison

We benchmarked three distinct catalytic systems for the coupling of 3-chloro-6-fluoro-2-pyridinecarbonitrile with morpholine (1.2 equiv) at 90 °C in 1,4-dioxane:

  • Pd(OAc)₂ / XPhos: The gold standard. XPhos is a bulky, electron-rich biarylphosphine ligand that accelerates oxidative addition into the challenging electron-deficient C–Cl bond and forces rapid reductive elimination via steric bulk, minimizing catalyst deactivation.

  • Pd₂(dba)₃ / BINAP: A classical bidentate system. It struggles with electron-deficient, ortho-substituted aryl chlorides, leading to sluggish oxidative addition and premature catalyst death.

  • NiCl₂(dme) / dtbbpy: A base-metal alternative. While Ni(0) is highly nucleophilic, it requires higher catalyst loadings and is prone to off-target coordination by the C2-nitrile group, slightly reducing overall yield.

Quantitative Data Summary
Catalytic SystemLigandBaseCatalyst LoadingYield (%)TONSelectivity (C3 vs C6)
Pd(OAc)₂ XPhosCs₂CO₃2 mol%92% 46 >99:1
Pd₂(dba)₃ BINAPCs₂CO₃5 mol%45%985:15
NiCl₂(dme) dtbbpyK₃PO₄10 mol%68%6.890:10

Note: Yields determined by quantitative ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

CatalyticCycle Pd0 Active Catalyst [Pd(0)-XPhos] OxAdd Oxidative Addition Selective for C3-Cl Pd0->OxAdd Substrate (C3-Cl insertion) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine Cs2CO3 RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim -CsCl -HCO3- RedElim->Pd0 Product Release

Diagram 2: Pd-catalyzed Buchwald-Hartwig catalytic cycle highlighting C3-Cl selectivity.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process visual cues and specific analytical checkpoints to verify mechanistic fidelity.

Protocol A: Regioselective Buchwald-Hartwig Amination at C3-Cl

Objective: Couple morpholine at the C3 position while preserving the C6-F bond.

  • Preparation of the Pre-Catalyst Complex: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in anhydrous 1,4-dioxane (0.1 M).

    • Validation Checkpoint: Heat the mixture to 80 °C for 5 minutes. The solution must transition from a pale yellow suspension to a deep red/burgundy homogeneous solution . This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species. If the solution turns black (Pd black precipitation), oxygen contamination has occurred; abort the reaction.

  • Substrate and Base Addition: Cool the mixture to room temperature. Add 3-chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv), morpholine (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Causality: Cs₂CO₃ is utilized strictly to prevent the SNAr side-reactions that would occur with alkoxide bases.

  • Reaction Execution & Monitoring: Seal the tube and stir at 90 °C.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (R_f = 0.65) should deplete within 4 hours, replaced by a highly UV-active product spot (R_f = 0.35).

  • Post-Reaction Validation: Cool, filter through Celite, and concentrate. Acquire a ¹⁹F NMR spectrum of the crude mixture.

    • Validation Checkpoint: A single sharp resonance around -65 ppm (relative to CFCl₃) must be present. The absence of this peak definitively indicates that the C6-F bond was compromised.

Protocol B: Chemoselective SNAr at C6-F

Objective: Displace the C6-fluorine with a primary amine while preserving the C3-Cl bond.

  • Reagent Assembly: Dissolve 3-chloro-6-fluoro-2-pyridinecarbonitrile (1.0 equiv) in anhydrous acetonitrile (0.2 M). Add the primary amine nucleophile (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA acts purely as a non-nucleophilic acid scavenger, neutralizing the HF byproduct to prevent hydrofluorination of the amine nucleophile without competing for the C6 position.

  • Reaction Execution: Stir at 40 °C for 2 hours.

    • Validation Checkpoint: The solution will rapidly develop a slight yellow tint. TLC (Hexanes:EtOAc 3:1) will show the immediate conversion of the starting material to a more polar product spot.

  • Post-Reaction Validation: Following aqueous workup, acquire a ¹H NMR spectrum.

    • Validation Checkpoint: The pyridine core protons (C4-H and C5-H) will exhibit a significant shift in their coupling patterns due to the loss of the strong ¹⁹F-¹H scalar coupling, unequivocally confirming the displacement of the fluorine atom.

References

  • ACS Publications. "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines". ACS Omega. URL:[Link]

  • ACS Publications. "A General and Efficient 2-Amination of Pyridines and Quinolines". Journal of the American Chemical Society. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. As a halogenated pyridine derivative containing a nitrile group, this compound nece...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. As a halogenated pyridine derivative containing a nitrile group, this compound necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment. The procedures outlined herein are synthesized from established safety standards for handling hazardous chemicals and are grounded in the principles of laboratory safety and regulatory compliance.

Understanding the Hazard: A Profile of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Table 1: Inferred Hazard Profile of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

PropertyInferred HazardRationale and Key Considerations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled[1][2].Based on data for similar halogenated pyridinecarbonitriles. Nitrile compounds can be metabolized to cyanide[3].
Skin Corrosion/Irritation Causes skin irritation[1][2].Pyridine and its derivatives are known to cause local irritation upon contact[3].
Serious Eye Damage/Irritation Causes serious eye damage[1].Direct contact can cause significant injury.
Environmental Hazards May cause long-term adverse effects in the environment[3].Halogenated organic compounds are often persistent and require controlled disposal to prevent environmental contamination[6].
Combustibility Combustible solid[3].While not highly flammable, it can burn, potentially releasing toxic fumes such as nitrogen oxides, hydrogen chloride, and cyanide[6][7].

Core Disposal Directive: Segregation and Collection

The fundamental principle for the disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is that it must be treated as hazardous waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in general waste[4][8].

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is paramount to ensure safe handling and disposal. Due to its chemical nature, 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- and materials contaminated with it must be collected in a designated "Halogenated Organic Waste" container[4][5].

Experimental Protocol: Waste Collection

  • Container Selection: Utilize a chemically compatible, leak-proof container with a secure, tight-fitting lid. Polyethylene containers are often suitable for halogenated solvent waste[8]. The container must be in good condition, free from cracks or residues from previous use.

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste"[5]. The full chemical name, "2-Pyridinecarbonitrile, 3-chloro-6-fluoro-," and the approximate concentration or quantity of other components in the waste stream should also be listed.

  • Waste Addition:

    • Solid Waste: Unused or expired solid 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- should be transferred directly into the designated solid halogenated organic waste container.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be placed in the solid halogenated organic waste container.

    • Solutions: Solutions containing 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- should be collected in a liquid halogenated organic waste container.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated space away from incompatible materials such as strong acids, bases, and oxidizing agents[8][9].

  • Waste Pickup: Once the container is full, or if it has been in storage for a prolonged period (check your institution's guidelines), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Logical Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

G start Waste Generated: 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste Container is_solid->liquid_waste Liquid is_contaminated Are there contaminated disposables? solid_waste->is_contaminated liquid_waste->is_contaminated contaminated_disposables Collect contaminated disposables (gloves, paper, etc.) is_contaminated->contaminated_disposables Yes final_disposal Store in designated satellite accumulation area is_contaminated->final_disposal No contaminated_disposables->final_disposal ehs_pickup Contact EHS for waste pickup final_disposal->ehs_pickup

Caption: Waste Disposal Workflow for 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

Immediate Actions for Spills
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area, for instance, by opening a fume hood sash.

Spill Cleanup Protocol

For small spills that can be cleaned up in a short amount of time (e.g., under 10 minutes), trained personnel may proceed with cleanup[8]. For large spills, contact your institution's EHS or emergency response team.

Required Personal Protective Equipment (PPE):

  • Double nitrile gloves

  • Chemical splash goggles

  • Fully buttoned lab coat

  • For larger spills or in areas with poor ventilation, a respirator may be necessary[8][10].

Cleanup Procedure:

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels directly on the spill[11]. For solid spills, use dry cleanup procedures to avoid generating dust[3].

  • Collection: Carefully sweep or scoop the absorbed material or the solid spill into a designated, sealable, and properly labeled hazardous waste container[7][11].

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • All cleaning materials (absorbent pads, cloths, etc.) must be disposed of as solid halogenated organic waste[11].

  • Personal Decontamination:

    • If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[7]. Remove any contaminated clothing.

    • If eye contact occurs, flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention[1].

Decontamination of Reusable Equipment

Equipment that has been in contact with 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- must be thoroughly decontaminated.

Protocol for Equipment Decontamination:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. This rinseate must be collected and disposed of as liquid halogenated organic waste[11].

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and hot water[12][13]. Use a brush to scrub all surfaces.

  • Water Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized water[12][13].

  • Drying: Allow the equipment to air dry completely before storage or reuse.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating through adherence to established safety guidelines and regulations from authoritative bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The use of designated and clearly labeled waste containers, proper PPE, and controlled cleanup procedures creates a system that minimizes the risk of exposure and cross-contamination. Regular training for all laboratory personnel on these procedures is essential to ensure their effective implementation[10][14][15].

References

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • 2-Pyridinecarbonitrile Material Safety Data Sheet. Szabo-Scandic. [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]

  • 2-chloro-6-(difluoromethyl)pyridine-3-carbonitrile — Chemical Substance Information. National Center for Biotechnology Information. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Incident management: pyridine. GOV.UK. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. Environmental Protection Agency. [Link]

  • DECONTAMINATION PROCEDURES. California Water Boards. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Environmental Protection Agency. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Hokkaido University. [Link]

  • PYRIDINE. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • EPA HAZARDOUS WASTE CODES. Environmental Protection Agency. [Link]

Sources

Handling

Personal protective equipment for handling 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

Comprehensive Safety and Handling Guide: 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- This document provides a detailed protocol for the safe handling, use, and disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-

This document provides a detailed protocol for the safe handling, use, and disposal of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-. As a substituted pyridinecarbonitrile, this compound warrants a cautious and well-planned approach due to the potential hazards associated with its structural motifs—namely the chlorinated pyridine ring and the nitrile functional group. The guidance herein is synthesized from established safety data for structurally analogous compounds and is designed to empower researchers with the knowledge to maintain a secure laboratory environment.

Hazard Assessment: A Proactive Stance

Given its structure, 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- is presumed to be a hazardous substance. It should be handled with the utmost care, assuming it possesses the following risks based on analogous compounds:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The nitrile functional group presents a significant concern, as nitrile poisoning can exhibit symptoms similar to hydrogen cyanide poisoning, reflecting cellular hypoxia.[4]

  • Irritation: Causes significant skin, eye, and respiratory system irritation.[3][4][5] Direct contact can lead to inflammation, and for some individuals, it may cause serious eye damage.[3][4] Pre-existing conditions like dermatitis or impaired respiratory function may be exacerbated upon exposure.[4]

  • Reactivity: Contact with acids is extremely dangerous as it can liberate highly toxic gas, presumably hydrogen cyanide.[4]

  • Combustibility: The compound is likely a combustible solid.[4] As a fine powder, it can form dust clouds that may burn rapidly or explode if ignited.[4] Combustion produces hazardous byproducts, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides (HCl, HF).[4][6]

Hazard Summary Table
Hazard ClassCategoryGHS StatementPrimary Concern
Acute Toxicity (Oral, Dermal, Inhalation)Presumed Category 3/4Harmful or Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][7]Systemic toxicity, potential for cyanide-like effects.[4]
Skin Corrosion/IrritationPresumed Category 2Causes skin irritation.[1][2][5]Localized inflammation and potential for systemic absorption.[4]
Serious Eye Damage/IrritationPresumed Category 2Causes serious eye irritation.[1][2][5]Potential for significant corneal damage upon contact.[4]
Specific Target Organ ToxicityPresumed Category 3May cause respiratory irritation.[3][5][6]Inhalation of dust can damage lung tissue.[4]

The Hierarchy of Controls: A Multi-Layered Defense

Effective safety is not merely about personal protective equipment (PPE); it's about a systematic approach to risk mitigation. The hierarchy of controls prioritizes strategies that remove the hazard over those that simply create a barrier.

  • Engineering Controls: This is the most critical layer of protection. All handling of 2-Pyridinecarbonitrile, 3-chloro-6-fluoro- must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9] The ventilation system should be designed to prevent the accumulation and recirculation of particulates.[4] An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the workstation.[2][8][9][10]

  • Administrative Controls: Establish designated areas specifically for working with this compound.[8] All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Do not work alone when handling this material.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is mandatory and must be used in conjunction with the controls listed above.

Personal Protective Equipment (PPE): Your Final Barrier

The following PPE is required for all personnel handling 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical safety goggles that meet ANSI Z87.1 or EU EN166 standards are mandatory.[2][9][10] A face shield must be worn over the goggles during procedures with a risk of splashing or dust generation.[11][12]
Hand Protection Chemical-Resistant GlovesWhile nitrile gloves offer short-term protection against many chemicals, some pyridine derivatives show better resistance with butyl rubber or PVA gloves.[8][12] It is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for damage before use and practice double-gloving for higher-risk tasks.[11] Contaminated gloves must be replaced immediately.[4]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant lab coat (e.g., Nomex®) must be worn, fully buttoned, to protect skin.[11][12] Clothing worn underneath should be made of natural fibers like cotton, avoiding polyester or acrylics.[12]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe and heel shoes that cover the entire foot are required in the laboratory at all times.[11][12]
Respiratory Protection Respirator (As Needed)All work should be performed in a fume hood to prevent inhalation exposure.[9] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., ABEK-P2) must be used.[6] Respirator use requires a formal program, including fit-testing and medical clearance.[9][12]

Operational Protocol: From Bench to Disposal

This step-by-step protocol ensures a systematic and safe workflow.

Experimental Workflow Diagram

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling & Decontamination cluster_emergency Emergency Actions prep_area 1. Designate & Clear Work Area verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Gather & Inspect All PPE verify_hood->gather_ppe gather_mats 4. Assemble All Materials & Spill Kit gather_ppe->gather_mats don_ppe 5. Don Required PPE gather_mats->don_ppe weigh_transfer 6. Carefully Weigh & Transfer Compound don_ppe->weigh_transfer perform_exp 7. Execute Experimental Procedure weigh_transfer->perform_exp decon_equip 8. Decontaminate Glassware & Equipment perform_exp->decon_equip spill Spill Response perform_exp->spill If Spill Occurs exposure Personal Exposure perform_exp->exposure If Exposure Occurs dispose_waste 9. Segregate & Label Hazardous Waste decon_equip->dispose_waste clean_area 10. Clean & Decontaminate Work Surface dispose_waste->clean_area doff_ppe 11. Doff PPE in Correct Order clean_area->doff_ppe wash_hands 12. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-.

Step-by-Step Methodology
  • Preparation:

    • Ensure the designated work area within the fume hood is clean and uncluttered.[11]

    • Verify the fume hood's certification is current and its airflow is optimal.

    • Assemble all necessary PPE and inspect it for defects.[11]

    • Have a spill kit readily available, containing absorbent material, and appropriate waste containers.

  • Handling:

    • Don all required PPE before handling the primary container.

    • Carefully open the container, avoiding the generation of dust.[4] If the container appears to be bulging, it may indicate pressure buildup; handle with extreme caution and consider venting it within the fume hood.[4]

    • Use spark-proof tools for transfers to prevent ignition sources.[13]

    • Weigh the solid in a tared container within the fume hood to minimize contamination of balances and surrounding areas.

    • Keep the container tightly closed when not in use.[5][10][13]

  • Post-Handling:

    • Thoroughly decontaminate all non-disposable equipment and glassware that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[10][11]

Spill and Emergency Procedures

Accidents require immediate and correct responses to mitigate harm.

  • Small Spill (Inside Fume Hood):

    • Ensure you have the appropriate PPE on.

    • Use a dry clean-up procedure; do not use water.[4]

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[4][10] Avoid generating dust.[4]

  • Large Spill (Outside Fume Hood):

    • Immediately alert all personnel in the area and evacuate.[4]

    • Secure the area to prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency responders.[8] Inform them of the material's identity and location.[4]

  • Personal Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4][8][14] Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][14] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[4][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Waste Disposal Protocol

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Containerization: All waste contaminated with 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, including excess chemical, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4][8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong acids and oxidizers.[8][10]

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[6][9] Do not pour this chemical down the drain.[10]

By adhering to this comprehensive guide, you can effectively manage the risks associated with 2-Pyridinecarbonitrile, 3-chloro-6-fluoro-, ensuring your safety and the integrity of your research environment.

References

  • 2-Pyridinecarbonitrile - Szabo-Scandic. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLcZLpgQG3MydX6tYGLIVBn5-aBgURLsqaaF9itCCC9thpiIDCWgorB8j2RBaXc9e2IoFNvD-ztdsivk28hsVfVy3jPlsoHBL0jH2bVuBp5GGsPc9r-gDcUjvDmOgz1VpFd1TT--TUKW-rBMWjEm-aL6PCb4W8GlzlBfDsan-W0-52zY5Kb_Ziy0qVwHU
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